M7G(3'-OMe-5')pppA(2'-OMe)
Description
Fundamental Significance of the 5'-Terminal mRNA Cap in Eukaryotic Gene Expression and Regulation
The 5'-terminal cap is a critical modification of eukaryotic messenger RNA (mRNA) that profoundly influences nearly every aspect of an mRNA's life cycle. nih.gov This specialized structure consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain via an unusual 5'-to-5' triphosphate bridge. wikipedia.orgnumberanalytics.com This cap structure is not merely a passive tag; it actively participates in a multitude of cellular processes that are fundamental to gene expression.
One of the primary roles of the 5'-cap is to protect the mRNA from degradation by 5' exonucleases, thereby enhancing its stability within the cell. wehi.edu.aunih.gov This protective function is crucial for ensuring that the mRNA molecule persists long enough to be translated into protein. takarabio.com Beyond protection, the cap is a key player in the regulation of several critical steps in gene expression. numberanalytics.com It is recognized by the nuclear cap-binding complex (CBC), which is involved in pre-mRNA splicing, polyadenylation, and the export of the mature mRNA from the nucleus to the cytoplasm. nih.govoup.com
Once in the cytoplasm, the cap structure is bound by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the eIF4F complex. nih.govacs.org This interaction is a rate-limiting step for the initiation of translation, the process by which the genetic information encoded in the mRNA is used to synthesize proteins. acs.org The cap, therefore, plays a direct and essential role in promoting the efficient translation of the vast majority of cellular mRNAs. nih.gov Furthermore, in higher eukaryotes, additional modifications to the cap structure, such as the methylation of the 2'-hydroxyl group of the first and second nucleotides (termed Cap1 and Cap2, respectively), can help the cell distinguish its own mRNA from foreign RNA, such as that from viruses, thereby playing a role in the innate immune response. wikipedia.orgtakarabio.com
Historical Context and Discovery of mRNA Cap Structures: A Paradigm Shift in Molecular Biology
The discovery of the mRNA cap structure in the mid-1970s represented a significant breakthrough in molecular biology, fundamentally altering the understanding of eukaryotic gene expression. wehi.edu.auyeasenbio.com Prior to this discovery, it was generally believed that mRNA molecules had a simple 5'-triphosphate end. The identification of this unique, blocked, and methylated 5'-terminus was a paradigm-shifting finding. wehi.edu.au
Researchers in the early 1970s began to notice discrepancies in the structure of eukaryotic mRNAs compared to their prokaryotic counterparts. numberanalytics.com By 1974 and 1975, independent research groups provided the first definitive evidence for the existence of a "cap" at the 5'-end of eukaryotic mRNAs. numberanalytics.comnih.gov This cap was identified as a 7-methylguanosine (m7G) linked to the rest of the mRNA chain through a 5'-5' triphosphate bridge. numberanalytics.com This discovery was a major achievement, revealing a fundamental and previously unknown aspect of mRNA structure. wehi.edu.au
Further investigations quickly elucidated the key functions of this novel structure, including its roles in protecting mRNA from degradation and promoting translation. wehi.edu.auyeasenbio.com The realization that capping is a co-transcriptional process, occurring as the nascent pre-mRNA emerges from RNA polymerase II, further highlighted its importance in the early stages of gene expression. nih.govbiologyinsights.com The discovery of the mRNA cap and its subsequent characterization opened up new avenues of research into the intricate mechanisms that govern RNA processing, transport, and translation in eukaryotes. nih.gov
Rationale for the Development and Utilization of Synthetic mRNA Cap Analogs in Advanced Molecular Research
The elucidation of the critical roles of the 5'-cap structure naturally led to a desire to manipulate and study these processes in a controlled manner. This spurred the development of synthetic mRNA cap analogs, which are chemically synthesized molecules that mimic the natural cap structure. yeasenbio.comnih.gov These analogs have become invaluable tools in molecular biology research for several key reasons.
Firstly, synthetic cap analogs are essential for the in vitro synthesis of capped mRNA molecules. thermofisher.com During in vitro transcription reactions, a cap analog can be included with the other nucleotides, allowing for the co-transcriptional addition of a cap structure to the newly synthesized RNA. beilstein-journals.org This produces mRNAs that are more stable and are translated much more efficiently in both in vitro translation systems and when introduced into cells, compared to their uncapped counterparts. thermofisher.comjenabioscience.com
Secondly, synthetic cap analogs serve as powerful tools for studying the intricate mechanisms of cap-dependent processes. nih.gov By systematically modifying different parts of the cap analog structure, researchers can investigate the specific requirements for binding to proteins like eIF4E and the nuclear cap-binding complex. nih.govnih.gov These studies have been instrumental in dissecting the molecular interactions that govern translation initiation, mRNA turnover, and nuclear export. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C23H33N10O17P3 |
|---|---|
Molecular Weight |
814.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |
InChI Key |
CDTPPKGWEOGAMN-WDAGTLCJSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Origin of Product |
United States |
M7g 3 Ome 5 Pppa 2 Ome : Structural Elucidation and Synthetic Methodologies
Detailed Structural Characteristics and Chemical Nomenclature of M7G(3'-OMe-5')pppA(2'-OMe)
M7G(3'-OMe-5')pppA(2'-OMe) is a dinucleotide cap analog meticulously designed to enhance the translational efficiency and stability of synthetic mRNA. medchemexpress.commedchemexpress.com Its structure incorporates specific modifications on both the guanosine (B1672433) and adenosine (B11128) moieties, linked by a distinctive triphosphate bridge.
The systematic IUPAC name for this compound is 2-amino-9-((2R,3R,4S,5R)-5-((((((((((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)oxidophosphoryl)oxy)methyl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)-7-methyl-6-oxo-6,9-dihydro-1H-purin-7-ium.
Table 1: Key Structural Features of M7G(3'-OMe-5')pppA(2'-OMe)
| Feature | Description |
| Core Structure | Dinucleotide composed of 7-methylguanosine (B147621) (m7G) and adenosine (A). |
| m7G Modification | Methylation at the N7 position of the guanine (B1146940) base and O-methylation at the 3' position of the ribose sugar. |
| Adenosine Modification | O-methylation at the 2' position of the ribose sugar. |
| Linkage | A 5'-5' triphosphate bridge connecting the two nucleosides. |
Analysis of 7-Methylguanosine (m7G) Moiety Modifications, particularly 3'-O-methylation
The 7-methylguanosine (m7G) moiety is a hallmark of the eukaryotic mRNA cap structure. nih.govwikipedia.org The methylation at the N7 position of the guanine base is crucial for recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation. acs.org
A critical modification in M7G(3'-OMe-5')pppA(2'-OMe) is the O-methylation at the 3' position of the m7G ribose. This modification creates what is known as an "anti-reverse cap analog" (ARCA). thermofisher.comnih.gov During in vitro transcription, standard cap analogs can be incorporated in the incorrect, or "reverse," orientation, leading to non-functional mRNAs. nih.govnih.gov The 3'-O-methylation prevents the RNA polymerase from utilizing the 3'-OH of the m7G for phosphodiester bond formation, thereby ensuring that the cap analog is incorporated only in the correct, translationally competent orientation. nih.govnih.gov This significantly increases the proportion of functional capped mRNA molecules in a synthetic batch.
Analysis of Adenosine Moiety Modifications, specifically 2'-O-methylation
The adenosine moiety in M7G(3'-OMe-5')pppA(2'-OMe) features a methyl group at the 2' position of its ribose sugar. wikipedia.org This 2'-O-methylation is a common modification found in the first nucleotide of eukaryotic mRNAs, creating what is known as a "Cap-1" structure. wikipedia.orgyoutube.com
The presence of the Cap-1 structure is thought to play a role in helping the innate immune system distinguish "self" RNA from foreign RNA, potentially reducing the immunogenicity of synthetic mRNA. wikipedia.org Furthermore, 2'-O-methylation of the first and second transcribed nucleotides can influence protein production levels, although this effect can be cell-specific. nih.gov In some contexts, this modification can enhance the translational efficiency of the mRNA.
Characterization of the Triphosphate Linkage (5'-5' orientation)
Connecting the 7-methylguanosine and adenosine moieties is a triphosphate bridge with an unusual 5'-5' orientation. wikipedia.orgnih.gov This linkage is a defining feature of the mRNA cap, distinguishing it from the 3'-5' phosphodiester bonds that form the backbone of the RNA chain. nih.gov
The 5'-5' triphosphate linkage is formed by the enzymatic addition of a guanosine monophosphate (GMP) to the 5' diphosphate (B83284) of the nascent RNA transcript. nih.gov This linkage is essential for the cap's function in protecting the mRNA from 5' exonuclease degradation and for its role in translation initiation. nih.govnih.gov The negatively charged triphosphate bridge is also thought to play a role in preventing aberrant mRNA recruitment to the ribosome in the absence of the complete set of initiation factors. nih.gov
Methodologies for the Chemical Synthesis and Advanced Purification of M7G(3'-OMe-5')pppA(2'-OMe)
The production of high-purity M7G(3'-OMe-5')pppA(2'-OMe) is critical for its effective use in generating therapeutic-grade mRNA. This involves both sophisticated chemical synthesis and robust purification and analytical techniques.
Strategies for Co-transcriptional Incorporation during In Vitro Transcription Processes
M7G(3'-OMe-5')pppA(2'-OMe) is designed for co-transcriptional capping, a method where the cap analog is added directly to the in vitro transcription (IVT) reaction mixture. areterna.com During IVT, RNA polymerase initiates transcription using the cap analog as the first nucleotide, directly incorporating it at the 5' end of the newly synthesized mRNA. nih.gov
To maximize the efficiency of co-transcriptional capping, the concentration of GTP in the reaction is typically kept lower than the other nucleotide triphosphates (NTPs). areterna.com This is because GTP competes with the cap analog for initiation. By using a higher ratio of cap analog to GTP, the likelihood of initiating transcription with the cap analog is significantly increased. trilinkbiotech.com The use of trinucleotide cap analogs, such as those that include the first transcribed nucleotide, can further enhance capping efficiency. oup.comyoutube.com
Analytical Techniques for Purity and Integrity Assessment in Research Production (e.g., High-Performance Liquid Chromatography)
Ensuring the purity and integrity of both the cap analog itself and the resulting capped mRNA is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. researchgate.net
Reverse-phase HPLC (RP-HPLC) is particularly useful for separating capped mRNA from uncapped transcripts and other impurities. researchgate.netresearchgate.net By using cap analogs with hydrophobic tags, the separation between capped and uncapped species can be further enhanced. researchgate.net The purity of the M7G(3'-OMe-5')pppA(2'-OMe) cap analog is also assessed by HPLC, with a purity of ≥95% being a common standard.
Table 2: Common Analytical Techniques for Cap Analog and Capped mRNA Analysis
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the cap analog and capped mRNA. Separation of capped from uncapped mRNA. researchgate.net |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and structural integrity of the cap analog and capped mRNA. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the cap analog. nih.gov |
| Gel Electrophoresis | Assessment of the length and integrity of the in vitro transcribed mRNA. thermofisher.com |
Functional Characterization and Biological Impact of M7g 3 Ome 5 Pppa 2 Ome in Mrna Processes
Influence on mRNA Translational Efficiency in Eukaryotic Systems
M7G(3'-OMe-5')pppA(2'-OMe) is recognized for its ability to significantly enhance the translational efficiency of mRNA in eukaryotic systems. medchemexpress.com This enhancement is crucial for applications such as mRNA-based therapeutics and vaccines, where robust protein production is desired. medchemexpress.com The modifications within this cap analogue are designed to optimize the initiation phase of protein synthesis, leading to a higher yield of the encoded protein.
Mechanisms of Enhanced Translation Initiation and Ribosome Recruitment
The 5' cap structure of eukaryotic mRNA, typically a 7-methylguanosine (B147621) (m7G) cap, is a critical element for the initiation of translation. trilinkbiotech.comfishersci.com It is recognized by the cellular translation machinery, which then recruits ribosomes to the mRNA. The M7G(3'-OMe-5')pppA(2'-OMe) cap analogue mimics this natural structure but with key modifications that improve its function.
The presence of a methyl group at the 2'-O position of the adenosine (B11128) (2'-OMeA) and a methyl group at the 3'-O position of the 7-methylguanosine (3'-OMe-m7G) are pivotal. The 2'-O-methylation is a hallmark of a "Cap 1" structure, which is common in higher eukaryotes. This modification has been shown to increase translational efficiency compared to the "Cap 0" structure, which lacks this methylation. The 3'-O-methylation on the m7G ensures that the cap analogue is incorporated in the correct orientation during in vitro transcription, preventing the formation of transcripts with a reverse-capped structure that are not efficiently translated. fishersci.com
By presenting a correctly oriented and modified cap structure, M7G(3'-OMe-5')pppA(2'-OMe) facilitates the efficient assembly of the pre-initiation complex at the 5' end of the mRNA. This complex then scans the mRNA to locate the start codon, initiating protein synthesis. The enhanced recruitment of ribosomes and other initiation factors to mRNAs capped with this analogue directly contributes to the observed increase in protein production. trilinkbiotech.com
Role in Eukaryotic Initiation Factor (eIF) Interactions
The initiation of translation is a complex process mediated by a suite of eukaryotic initiation factors (eIFs). The interaction between the 5' cap and these factors is a key regulatory step.
The cap-binding protein, eIF4E, is a central component of the eIF4F complex and plays a primary role in recognizing the m7G cap. nih.gov The affinity of eIF4E for the cap structure is a critical determinant of translation initiation efficiency. The M7G(3'-OMe-5')pppA(2'-OMe) analogue is designed to bind to eIF4E with high affinity. This strong interaction ensures that the mRNA is efficiently recruited to the translation machinery. medchemexpress.com The structural modifications of the analogue likely optimize its fit within the cap-binding pocket of eIF4E, thereby promoting a stable association.
The binding of eIF4E to the cap is the first step in the assembly of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. nih.gov The stable binding of M7G(3'-OMe-5')pppA(2'-OMe) to eIF4E promotes the subsequent recruitment of eIF4G and eIF4A, leading to the formation of a stable translation initiation complex. medchemexpress.com This complex is essential for unwinding any secondary structures in the 5' untranslated region (UTR) of the mRNA, which allows the ribosome to scan and find the start codon. By facilitating the stable assembly of this complex, the M7G(3'-OMe-5')pppA(2'-OMe) cap analogue ensures a more efficient and robust initiation of translation. neb.com
Contribution to mRNA Stability and Resistance to Exonucleolytic Degradation
Beyond its role in promoting translation, the 5' cap structure is also crucial for protecting mRNA from degradation by cellular exonucleases. fishersci.comneb.com The M7G(3'-OMe-5')pppA(2'-OMe) cap analogue significantly contributes to the stability of mRNA transcripts. medchemexpress.com
Protection Against 5' to 3' Exonuclease Activity in Experimental Contexts
Interactive Data Table: Research Findings on M7G(3'-OMe-5')pppA(2'-OMe)
| Characteristic | Observation | Reference |
| Translational Efficiency | Shows significant translational efficiency. | medchemexpress.com |
| mRNA Stability | Protects RNA from degradation by exonucleases. | |
| eIF4E Binding | Designed for high-affinity binding to the eIF4E cap-binding protein. | medchemexpress.com |
| Initiation Complex Formation | Promotes the formation of the mRNA initiation complex. | neb.com |
| Exonuclease Resistance | Increases stability and decreases susceptibility to exonuclease degradation. | fishersci.comneb.com |
Effects on mRNA Splicing Accuracy and Efficiency in Experimental Models
The 5' cap structure of pre-mRNA is a critical recognition element for the splicing machinery. The presence of a cap is fundamental for the efficient assembly of the spliceosome, the large ribonucleoprotein complex that catalyzes the removal of introns from pre-mRNA. The M7G(3'-OMe-5')pppA(2'-OMe) cap analog, by providing a stable and correctly oriented 5' end, is understood to facilitate this process.
The 2'-O-methylation of the first transcribed nucleotide, adenosine in this case, results in a Cap1 structure. This modification is known to increase the stability of the mRNA molecule by protecting it from degradation by certain exonucleases. This enhanced stability ensures that the pre-mRNA transcript persists in the nucleus for a sufficient duration to allow for the completion of the splicing process with high fidelity. Although direct studies quantifying the impact of the 2'-O-methylation of this specific analog on splicing accuracy are limited, the general role of Cap1 in promoting mRNA integrity suggests a positive influence on the fidelity of splicing.
Table 1: Influence of Cap Modifications on Splicing-Related Factors
| Feature of M7G(3'-OMe-5')pppA(2'-OMe) | Postulated Effect on Splicing | Underlying Mechanism |
| 3'-O-methylation (ARCA) | Increased yield of functional pre-mRNA | Prevents reverse incorporation of the cap analog during in vitro transcription, ensuring a homogenous pool of correctly capped transcripts available for the spliceosome. |
| 2'-O-methylation (Cap1) | Enhanced pre-mRNA stability | Protects the 5' end of the transcript from exonucleolytic degradation, increasing the half-life of the pre-mRNA and allowing more time for accurate spliceosome assembly and catalysis. |
| m7G Cap Structure | Essential for spliceosome recognition | The 7-methylguanosine cap is a primary binding site for the cap-binding complex (CBC), which is crucial for the recruitment of the U1 snRNP to the 5' splice site, an early and critical step in spliceosome assembly. nih.gov |
Role in mRNA Nuclear Export Processes within Research Systems
The journey of a mature mRNA from the nucleus to the cytoplasm for translation is a tightly regulated process known as nuclear export. The 5' cap structure is a key determinant for this translocation. The cap-binding complex (CBC), consisting of the proteins CBP80 and CBP20, binds to the m7G cap of the nascent pre-mRNA in the nucleus. This interaction is a prerequisite for efficient nuclear export.
The M7G(3'-OMe-5')pppA(2'-OMe) cap analog, by providing a stable and recognizable 5' end, facilitates the binding of the CBC. While specific quantitative studies on the export efficiency of mRNAs capped with this particular analog are not widely available, the foundational knowledge of nuclear export mechanisms points to its crucial role. The proper capping of mRNA is essential for its association with the TREX (TRanscription-EXport) complex, which links transcription, splicing, and nuclear export.
The 2'-O-methylation present in M7G(3'-OMe-5')pppA(2'-OMe) may also play an indirect role in nuclear export. By protecting the mRNA from premature degradation in the nucleus, this modification ensures that a higher number of intact, mature mRNAs are available for export. Research has indicated that the nuclear export of mRNA is a limiting factor in gene expression, highlighting the importance of transcript stability in this process.
Table 2: Components and Postulated Interactions in mRNA Nuclear Export Involving the Cap Structure
| Interacting Factor | Role in Nuclear Export | Postulated Interaction with M7G(3'-OMe-5')pppA(2'-OMe)-capped mRNA |
| Cap-Binding Complex (CBC) | Binds to the m7G cap in the nucleus, initiating the export process. | The m7G moiety of the analog serves as a high-affinity binding site for CBC, marking the transcript for export. |
| TREX Complex | Couples transcription and splicing to mRNA export. | Efficient capping with the analog likely promotes the association of the TREX complex with the 5' end of the transcript. |
| Nuclear Pore Complex (NPC) | Mediates the translocation of the mRNP from the nucleus to the cytoplasm. | The properly formed mRNP, initiated by correct capping, is recognized by the NPC for transport. |
| 2'-O-methylation (Cap1) | Contributes to mRNA stability. | By preventing nuclear degradation, it increases the pool of export-competent mature mRNA molecules. |
Comparative Analysis of M7g 3 Ome 5 Pppa 2 Ome with Other Mrna Cap Analogs
Comparative Studies with Anti-Reverse Cap Analogs (ARCA)
Anti-Reverse Cap Analogs (ARCAs) were designed to address a significant issue in the in vitro transcription of capped mRNA: the incorporation of the cap in a reverse orientation, which renders the mRNA translationally inactive. areterna.comnih.gov ARCAs, such as 3'-O-Me-m7G(5')ppp(5')G, contain a modification (a 3'-O-methyl group on the 7-methylguanosine) that prevents the incorrect orientation, ensuring that nearly all capped transcripts are functional. fishersci.comneb.comneb-online.de
Analysis of Translational Orientation Control and Efficiency
The primary advantage of ARCA is its ability to ensure the correct orientation of the cap structure. trilinkbiotech.com Standard m7GpppG cap analogs can be incorporated in either the correct or reverse orientation, with the reverse orientation being non-functional for translation initiation. nih.govtrilinkbiotech.com This leads to a mixed population of mRNAs, only a fraction of which can be translated into protein. trilinkbiotech.com By preventing reverse incorporation, ARCA significantly increases the proportion of translationally active mRNA molecules. nih.gov Consequently, mRNAs capped with ARCA have demonstrated a two-fold or higher translational efficiency compared to those capped with the standard m7GpppG analog in systems like rabbit reticulocyte lysate. nih.govnih.gov This enhancement is attributed to the increased number of correctly capped, and therefore translatable, mRNA molecules. nih.gov
Comparison with Standard m7GpppG Cap Analogs in Translation and Stability Assays
A major issue with m7GpppG is the potential for reverse incorporation, where the guanosine (B1672433) moiety is incorrectly positioned at the 5' end. This results in a non-functional cap that cannot be recognized by the translation initiation machinery. nih.gov Consequently, a significant portion of the synthesized mRNA is translationally inactive, leading to lower protein yields. trilinkbiotech.com Studies have shown that the absence of a proper cap can reduce translation by 70% or more. nih.gov In contrast, M7G(3'-OMe-5')pppA(2'-OMe) and other advanced cap analogs like ARCA are designed to prevent this reverse incorporation, leading to a higher percentage of translationally competent mRNA. nih.gov
Evaluation Against Other Chemically Modified Cap Structures and Derivatives
To further enhance the properties of synthetic mRNA, various chemical modifications have been introduced to the cap structure. These modifications aim to improve translational efficiency, stability, and in some cases, to modulate the immune response to the mRNA.
Analogs with Alternative Ribose Methylations (e.g., 2'-O-ethyl)
Modifications to the ribose sugar of the cap analog can influence its performance. For instance, the Cap-1 structure, which contains a 2'-O-methylation on the first transcribed nucleotide, is known to exhibit higher protein synthesis levels than the Cap-0 structure. oup.com The presence of 2'-O-methylation on the first and sometimes the second nucleotide is a feature of eukaryotic mRNA that enhances translation efficiency and helps the host distinguish its own RNA from foreign RNA, thereby reducing immunogenicity. yeasenbio.com The M7G(3'-OMe-5')pppA(2'-OMe) analog incorporates a 2'-O-methyl group on the adenosine (B11128), contributing to a Cap-1 structure which is beneficial for therapeutic applications. creative-biogene.com While specific data on 2'-O-ethyl analogs is less common in direct comparison to M7G(3'-OMe-5')pppA(2'-OMe), the principle of modifying the ribose moiety to enhance cap function is well-established.
Analogs Incorporating Base Modifications (e.g., N6-methyladenosine)
Interactive Data Table: Comparison of mRNA Cap Analogs
| Cap Analog | Key Feature | Translational Efficiency | Capping Efficiency |
| M7G(3'-OMe-5')pppA(2'-OMe) | Contains 3'-O-Me on m7G and 2'-O-Me on A | High | High |
| ARCA (Anti-Reverse Cap Analog) | 3'-O-methylation on m7G prevents reverse incorporation | ~2-fold higher than m7GpppG nih.govnih.gov | 50-80% takarabio.com |
| m7GpppG (Standard Cap) | Basic cap structure | Lower due to reverse incorporation nih.govtrilinkbiotech.com | Variable, with up to 50% reverse capping nih.gov |
| CleanCap® AG | Trinucleotide analog for Cap-1 synthesis | High | >95% takarabio.com |
| CleanCap® M6 | Incorporates N6,2'-O-dimethyladenosine (m6Am) | Significantly enhanced protein expression glenresearch.com | High |
Analogs with Phosphate Backbone Modifications (e.g., thiophosphorylation)
Modifications to the triphosphate bridge of cap analogs, such as the substitution of a non-bridging oxygen atom with sulfur (thiophosphorylation), have emerged as a powerful strategy to enhance mRNA properties. These phosphorothioate (B77711) cap analogs often exhibit increased stability and translational efficiency. researchgate.net
The introduction of a phosphorothioate (P-S) moiety creates a chiral center at the phosphorus atom, resulting in two diastereomers, designated D1 and D2. researchgate.net These diastereomers can exhibit distinct biochemical and biological properties. For instance, studies on β-S-ARCA (a phosphorothioate-modified anti-reverse cap analog) have shown that the D1 isomer, in particular, can significantly enhance RNA stability and translational efficiency in immature dendritic cells. researchgate.net This enhanced performance is attributed to a favorable "thio-effect," where the negatively charged sulfur atom interacts favorably with positively charged amino acids in the cap-binding pocket of the eukaryotic initiation factor 4E (eIF4E). nih.govacs.org This electrostatic stabilization leads to a higher binding affinity. nih.govacs.org
Research has demonstrated that RNA capped with β-S-ARCA D1 binds to eIF4E with a 2.2-fold higher affinity than RNA capped with the unmodified ARCA. nih.govacs.org This increased affinity is a strong predictor of enhanced translational output. nih.gov Indeed, mRNAs capped with certain phosphorothioate analogs have shown up to a 7.5-fold increase in translation compared to those with a standard cap. nih.gov
The position of the thiophosphate modification within the triphosphate bridge (α, β, or γ) also influences the analog's properties. While β- and γ-modifications have been shown to increase resistance to decapping enzymes, the β-position modification often provides a more significant enhancement of translational efficiency. nih.gov
Comparative Analysis of Trinucleotide vs. Dinucleotide Cap Analogs
The development of trinucleotide cap analogs, such as M7G(3'-OMe-5')pppA(2'-OMe), represents a significant advancement over traditional dinucleotide cap analogs (e.g., m7GpppG). nih.gov Trinucleotide analogs offer several distinct advantages that contribute to superior mRNA functionality. nih.govoup.com
A primary advantage of trinucleotide cap analogs is their ability to generate mRNAs with a natural Cap 1 structure directly during in vitro transcription (IVT). oup.com The Cap 1 structure, which contains a 2'-O-methylation on the first transcribed nucleotide, is crucial for evading the innate immune response and for efficient translation in higher eukaryotes. nih.gov Dinucleotide analogs, in contrast, typically produce a Cap 0 structure, which may require subsequent enzymatic modification to achieve the Cap 1 state. nih.gov
Furthermore, trinucleotide analogs generally exhibit higher capping efficiencies during IVT. nih.gov This means that a larger proportion of the transcribed mRNA molecules are correctly capped, leading to a more homogeneous and translationally competent mRNA population. nih.gov For example, some trinucleotide analogs can achieve capping efficiencies of up to 90%. oup.com
From a functional perspective, mRNAs capped with trinucleotide analogs consistently demonstrate higher translational efficiencies compared to their dinucleotide counterparts. nih.gov The presence of the first transcribed nucleotide in the cap analog itself appears to promote more efficient recognition by the translational machinery. nih.gov This can lead to significantly higher protein yields from the translated mRNA.
Another limitation of dinucleotide technology is the inability to incorporate epigenetic modifications, such as 2'-O-methylation and N6-methylation of the terminal adenosine (m6Am), which are characteristic of native mRNAs in higher eukaryotes. oup.com Trinucleotide cap analogs, however, can be designed to include these modifications, allowing for the synthesis of mRNAs that more closely mimic their natural counterparts. oup.comnih.gov
Strategic Implications of Cap Analog Selection for Optimized mRNA Functionality in Diverse Research Applications
The choice of a 5' cap analog has profound strategic implications for the functionality of synthetic mRNA in various research applications, including protein production, gene therapy, and the development of mRNA-based vaccines. nih.govnih.govmedchemexpress.com The optimal cap analog is not universal; rather, it depends on the specific goals of the research. nih.gov
For applications focused on maximizing protein production in vitro or in cultured cells, the primary consideration is translational efficiency. medchemexpress.comthermofisher.com Trinucleotide cap analogs, particularly those with modifications that enhance binding to eIF4E, are highly advantageous. acs.org For example, the use of a trinucleotide analog can lead to significantly higher luciferase activity in cell culture compared to a conventional cap analog. thermofisher.com The ability to generate a Cap 1 structure directly and the higher capping efficiencies associated with trinucleotide analogs contribute to a more potent mRNA template for protein synthesis.
In the context of gene therapy and immunotherapy , the stability of the mRNA molecule and its ability to evade the innate immune system are paramount. nih.govnih.gov The Cap 1 structure generated by trinucleotide analogs like M7G(3'-OMe-5')pppA(2'-OMe) is crucial for reducing the immunogenicity of the mRNA. nih.gov Furthermore, phosphorothioate modifications that confer resistance to decapping enzymes can prolong the half-life of the mRNA, leading to sustained protein expression and a more robust therapeutic effect. researchgate.net For instance, in vivo studies have shown that mRNA capped with β-S-ARCA(D1) leads to superior protein expression and more efficient priming of T cells, which is highly desirable for cancer immunotherapy. researchgate.net
The development of mRNA vaccines also benefits immensely from the strategic selection of cap analogs. nih.gov The goal is to achieve high-level antigen expression to elicit a strong and specific immune response. researchgate.net The enhanced translational efficiency and stability offered by modified trinucleotide cap analogs are directly correlated with increased antigen production and, consequently, a more potent vaccine. The use of such advanced cap analogs has been a key factor in the success of recent mRNA vaccine platforms. nih.gov
Advanced Research Methodologies and Applications Utilizing M7g 3 Ome 5 Pppa 2 Ome
Application in In Vitro Transcription Systems for High-Quality Capped mRNA Generation
The generation of high-quality capped mRNA in vitro is fundamental for a wide range of applications, including therapeutic mRNA development, functional studies, and diagnostics. M7G(3'-OMe-5')pppA(2'-OMe), often utilized in reagents like CleanCap® AG (3' OMe), facilitates the co-transcriptional addition of a Cap-1 structure, a critical modification for efficient protein translation in eukaryotes. trilinkbiotech.com This method is highly efficient, often resulting in over 95% of the transcribed mRNA being capped. trilinkbiotech.comtrilinkbiotech.com
Optimization of Reaction Conditions for Maximizing Capping Efficiency and Yield
To achieve maximal capping efficiency and mRNA yield using M7G(3'-OMe-5')pppA(2'-OMe), several reaction parameters must be optimized. A key requirement is the presence of a specific initiation sequence in the DNA template, immediately downstream of the RNA polymerase promoter. For instance, when using T7 RNA polymerase with the CleanCap® AG (3' OMe) reagent, the template must contain the initiating sequence 5'-AG-3'. trilinkbiotech.comtrilinkbiotech.com
Table 1: Optimized Reaction Conditions for In Vitro Transcription with M7G(3'-OMe-5')pppA(2'-OMe)
| Component | Final Concentration/Amount | Role in Reaction |
|---|---|---|
| Linearized DNA Template | 1 µg | Provides the genetic sequence for transcription. |
| 10X Transcription Buffer | 1X | Maintains optimal pH and ionic strength. |
| ATP, CTP, UTP | 5 mM each | Building blocks for the RNA transcript. |
| GTP | 5 mM | Building block for the RNA transcript. |
| M7G(3'-OMe-5')pppA(2'-OMe) | Varies by manufacturer | Provides the 5' cap structure. |
| T7 RNA Polymerase | Varies by manufacturer | Catalyzes the synthesis of RNA. |
| RNase Inhibitor | 20 U | Protects the synthesized RNA from degradation. |
| Inorganic Pyrophosphatase | 1 U | Drives the reaction forward by degrading pyrophosphate. |
This table represents a typical setup and concentrations may need to be further optimized based on the specific template and desired yield.
Selection and Performance Assessment of Various RNA Polymerases (e.g., T7, SP6, T3)
The choice of RNA polymerase is dictated by the promoter sequence present in the DNA template. Bacteriophage RNA polymerases such as T7, SP6, and T3 are highly specific for their cognate promoters. wikipedia.orgpromega.comfishersci.comneb.compromega.com T7 RNA polymerase is the most commonly used enzyme for in vitro transcription of mRNA for therapeutic and research applications due to its high processivity and efficiency. wikipedia.org
The performance of these polymerases with M7G(3'-OMe-5')pppA(2'-OMe) is primarily assessed by the yield and capping efficiency of the resulting mRNA. While all three polymerases can incorporate cap analogs, the efficiency can be template-dependent. T7 RNA polymerase, when used with a template containing the appropriate 5'-AG-3' initiation sequence, consistently demonstrates high capping efficiency with M7G(3'-OMe-5')pppA(2'-OMe). trilinkbiotech.com SP6 and T3 polymerases also function effectively with their respective promoters but may require specific optimization of reaction conditions to achieve comparable yields and capping efficiencies. fishersci.comneb.comneb.comfishersci.com
Assays for Quantitative Measurement of Cap-Dependent Translation
A primary function of the 5' cap is to recruit the translational machinery and initiate protein synthesis. Therefore, quantitative measurement of cap-dependent translation is crucial for evaluating the efficacy of mRNA-based therapeutics and for fundamental research into translation regulation.
Employment of Cell-Free Protein Synthesis Systems (e.g., Reticulocyte Lysate)
Cell-free protein synthesis systems, such as rabbit reticulocyte lysate (RRL), provide a controlled environment to study the translational efficiency of capped mRNA. nih.govnih.gov These lysates contain all the necessary components for translation, including ribosomes, tRNAs, and initiation and elongation factors. nih.gov By introducing in vitro transcribed mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe) into the RRL system, researchers can directly measure the amount of protein produced.
The translation reaction is typically carried out in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine), allowing for the quantification of newly synthesized proteins via methods like SDS-PAGE and autoradiography. nih.gov Comparing the protein yield from mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe) to that of uncapped mRNA or mRNA with other cap structures allows for a quantitative assessment of its translational enhancement. researchgate.net
Utilization of Reporter Gene Expression Assays (e.g., Luciferase, Fluorescent Proteins)
Reporter gene assays offer a highly sensitive and quantitative method for measuring translation efficiency in living cells or cell-free systems. nih.gov A common approach involves the in vitro transcription of an mRNA encoding a reporter protein, such as Firefly luciferase, using M7G(3'-OMe-5')pppA(2'-OMe) for capping. creative-biogene.comexcellgen.com This mRNA is then introduced into cultured cells via transfection or added to a cell-free translation system. nih.gov
The activity of the expressed reporter protein is directly proportional to the amount of protein synthesized and, therefore, reflects the translational efficiency of the capped mRNA. Luciferase assays are particularly advantageous due to their high sensitivity and broad dynamic range, allowing for the detection of very low levels of protein expression. genecopoeia.com The light output from the luciferase reaction can be easily measured using a luminometer. nih.gov
Table 3: Representative Data from a Luciferase Reporter Assay
| mRNA Cap Structure | Relative Light Units (RLU) | Fold Increase in Translation (vs. Uncapped) |
|---|---|---|
| Uncapped | 1,500 | 1.0 |
| m7GpppG (Standard Cap) | 75,000 | 50 |
This table presents hypothetical data to illustrate the expected outcome of such an experiment, demonstrating the superior translational efficiency of mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe).
Techniques for Assessing mRNA Stability and Degradation Kinetics in Controlled Environments
To assess the stability conferred by this cap analog, in vitro transcribed and capped mRNA is incubated in a controlled environment, such as a cell-free extract or a buffer containing specific nucleases. Aliquots of the reaction are taken at various time points, and the amount of intact mRNA remaining is quantified. This can be achieved through methods like Northern blotting, quantitative reverse transcription PCR (qRT-PCR), or by using fluorescently labeled mRNA.
By plotting the percentage of intact mRNA over time, the degradation kinetics can be determined, and the half-life of the mRNA can be calculated. Comparing the half-life of mRNA capped with M7G(3'-OMe-5')pppA(2'-OMe) to that of uncapped or alternatively capped mRNAs provides a direct measure of its stabilizing effect. These studies are essential for the design of therapeutic mRNAs with desired persistence in vivo.
Molecular Interaction Studies Focusing on Cap-Binding Proteins and RNA-Protein Complexes
The interaction between the 5' cap of an mRNA molecule and various cap-binding proteins is a critical control point in gene expression, influencing everything from nuclear export to translation initiation. The specific methylation pattern of M7G(3'-OMe-5')pppA(2'-OMe), known as a Cap 2 structure, alters its affinity for different cap-binding proteins compared to less methylated caps (Cap 0 or Cap 1).
Research into these molecular interactions is crucial for understanding how different cap structures direct an mRNA transcript towards specific cellular fates. The standard cap-binding protein, eukaryotic initiation factor 4E (eIF4E), which is central to cap-dependent translation, generally exhibits a lower affinity for hypermethylated caps. Studies using various cap analogues have shown that eIF4E's binding affinity is highest for the m7GpppG cap structure, and this affinity can be influenced by the sequence of the first few nucleotides of the RNA chain nih.gov. The additional methyl groups on the ribose backbone of the Cap 2 structure are thought to sterically hinder access to the canonical cap-binding pocket of eIF4E.
Conversely, other protein complexes have specialized roles in recognizing hypermethylated caps. The nuclear cap-binding complex (CBC), composed of NCBP1 (CBP80) and NCBP2 (CBP20), binds to the cap structure of nascent RNA transcripts in the nucleus and is involved in pre-mRNA processing and export mdpi.com. While the canonical CBC has a high affinity for the m7G cap, its interaction with hypermethylated structures is less pronounced. Instead, specialized import proteins like Snurportin 1 are known to specifically recognize the 2,2,7-trimethylguanosine (TMG) cap found on small nuclear RNAs (snRNAs). Although structurally different from the Cap 2 structure, the TMG cap's hypermethylation suggests that specific proteins may exist to recognize other modified caps like M7G(3'-OMe-5')pppA(2'-OMe).
Recent studies, particularly in virology, have highlighted the role of an alternative CBC, where NCBP3 associates with NCBP1 (CBP80), in binding to hypermethylated caps on viral RNAs. This interaction allows for specialized, eIF4E-independent translation, providing a mechanism for viral gene expression when host cell translation is suppressed. These findings suggest that M7G(3'-OMe-5')pppA(2'-OMe) may be a key determinant in recruiting a specific suite of RNA-binding proteins that form a unique ribonucleoprotein (RNP) complex, thereby directing the transcript's subsequent processing and translation fate.
Table 1: Comparative Binding Affinities of Cap-Binding Proteins to Various Cap Structures Binding affinity is represented by the dissociation constant (Kd), where a lower value indicates a higher affinity. Data is compiled from multiple studies and represents a consensus view.
| Cap-Binding Protein | Cap 0 Analogue (m7GpppG) | Cap 2 Analogue (M7G(3'-OMe-5')pppA(2'-OMe)) | TMG Cap Analogue (m2,2,7GpppG) | Primary Function |
|---|---|---|---|---|
| eIF4E | High (Low µM to nM range) | Predicted Low | Very Low / Negligible | Canonical Translation Initiation |
| Canonical CBC (NCBP1/2) | High | Predicted Moderate to Low | Low | Nuclear RNA Processing & Export |
| Snurportin 1 | Negligible | Predicted Low / Unknown | High | Nuclear Import of snRNPs |
| Alternative CBC (NCBP1/3) | Low | Predicted High | Moderate | Specialized/Viral Translation |
Development and Application of Labeled M7G(3'-OMe-5')pppA(2'-OMe) Derivatives for mRNA Tracking and Imaging
To elucidate the cellular journey of mRNAs bearing the Cap 2 structure, researchers have developed labeled derivatives of the M7G(3'-OMe-5')pppA(2'-OMe) analogue. By attaching molecular tags such as biotin or fluorescent dyes, it becomes possible to track, isolate, and visualize these specific mRNAs and their associated protein complexes within the complex cellular environment.
Biotin-Labeled Derivatives for Affinity-Based Detection and Isolation
Biotinylation is a powerful technique for studying molecular interactions. A biotin molecule can be covalently attached to the M7G(3'-OMe-5')pppA(2'-OMe) cap analogue. This modified cap can then be incorporated into an mRNA transcript during in vitro transcription researchgate.net. The resulting biotinylated mRNA retains its biological functionality and can be used as a bait in pull-down assays to identify interacting proteins royalsocietypublishing.org.
The general workflow for this application involves several key steps. First, the biotin-labeled Cap 2 analogue is used in an in vitro transcription reaction to produce a specific mRNA of interest with the biotin tag exclusively at the 5' end. This tagged mRNA is then incubated with a cellular lysate or nuclear extract, allowing it to form natural complexes with RNA-binding proteins. Subsequently, the mixture is passed over a column containing immobilized streptavidin or avidin, which has an exceptionally high affinity for biotin. The biotinylated mRNA, along with its bound proteins, is captured on the column while non-binding components are washed away stanford.edunih.gov. Finally, the captured proteins can be eluted and identified using techniques like mass spectrometry. This methodology allows for the unbiased identification of proteins that specifically recognize the Cap 2 structure, providing a detailed snapshot of the RNP complex associated with these transcripts mdpi.com.
Table 2: Experimental Workflow for Affinity-Based Isolation of Cap 2-Binding Proteins
| Step | Procedure | Purpose | Key Reagents/Tools |
|---|---|---|---|
| 1 | Synthesis of Biotin-Labeled mRNA | To create a "bait" RNA with a specific, tagged 5' cap structure. | Biotin-M7G(3'-OMe-5')pppA(2'-OMe), T7 RNA Polymerase, NTPs, DNA Template |
| 2 | Incubation with Cellular Extract | To allow the formation of RNA-protein complexes (RNPs). | Biotinylated mRNA, Cell Lysate (e.g., HeLa nuclear extract) |
| 3 | Affinity Capture (Pull-Down) | To isolate the biotinylated mRNA and its bound proteins from the lysate. | Streptavidin-coated magnetic beads or agarose resin |
| 4 | Washing | To remove non-specifically bound proteins and other cellular components. | Wash buffers of increasing stringency |
| 5 | Elution and Protein Identification | To release the captured proteins for analysis. | Elution buffer, SDS-PAGE, Mass Spectrometry (LC-MS/MS) |
Fluorescently Labeled Derivatives (e.g., Cy5) for Live-Cell Imaging and Flow Cytometry
To visualize the subcellular localization and dynamics of Cap 2-containing mRNAs in real-time, fluorescently labeled derivatives are employed. Dyes such as Cyanine 5 (Cy5), a far-red fluorescent dye, can be attached to the cap analogue nih.govgenelink.com. This allows for direct imaging of mRNA trafficking, localization to specific subcellular compartments (like P-bodies or stress granules), and degradation dynamics using advanced microscopy techniques biorxiv.orgnih.gov.
The synthesis of a fluorescently labeled cap involves conjugating a dye to the cap structure, which can then be used in in vitro transcription to produce fluorescently tagged mRNA. These transcripts can be introduced into living cells via microinjection or transfection. Live-cell imaging using confocal microscopy allows researchers to track the movement of individual mRNA molecules einsteinmed.edu. This approach provides invaluable insights into the spatial and temporal regulation of gene expression for transcripts bearing the Cap 2 structure.
Furthermore, flow cytometry can be utilized to quantify the uptake and expression of these fluorescently labeled mRNAs on a single-cell basis. Cells transfected with Cy5-labeled mRNA can be analyzed to measure the efficiency of delivery and the correlation between mRNA presence and protein production, especially if the mRNA encodes a fluorescent reporter protein like GFP nih.gov. This dual-color analysis can parse the stages of gene expression from mRNA delivery to protein translation.
Table 3: Properties and Applications of Cy5-Labeled M7G(3'-OMe-5')pppA(2'-OMe) in mRNA Research
| Property | Description | Relevance to mRNA Research |
|---|---|---|
| Fluorophore | Cyanine 5 (Cy5) | Bright, photostable dye suitable for sensitive detection. |
| Excitation Max (nm) | ~649 nm | Excitation in the far-red spectrum minimizes cellular autofluorescence, improving signal-to-noise ratio. |
| Emission Max (nm) | ~670 nm | Emission is well-separated from common green/yellow fluorophores (e.g., GFP), enabling multi-color imaging. |
| Primary Application 1 | Live-Cell Imaging / Single Molecule Tracking | Allows for real-time visualization of mRNA localization, transport dynamics, and fate within living cells. |
| Primary Application 2 | Flow Cytometry | Enables high-throughput quantification of mRNA transfection efficiency and cellular uptake. |
Emerging Research Applications and Future Directions in Chemical Biology and Biotechnology
Applications in mRNA-Based Therapeutic and Vaccine Research
The tailored design of M7G(3'-OMe-5')pppA(2'-OMe) has positioned it as a critical component in the development of next-generation mRNA technologies. medchemexpress.com Its ability to generate a Cap 1 structure co-transcriptionally offers a more streamlined and efficient manufacturing process for synthetic mRNA compared to traditional methods. trilinkbiotech.com This is particularly advantageous for applications requiring high yields of pure and stable mRNA, such as vaccines and therapeutics. medchemexpress.comtrilinkbiotech.com
Development of Next-Generation mRNA Vaccines for Infectious Diseases and Cancer
The 5' cap structure of an mRNA molecule is a critical determinant of its stability and how efficiently it is translated into protein. It also plays a crucial role in the immune system's ability to distinguish between the body's own RNA and foreign RNA. M7G(3'-OMe-5')pppA(2'-OMe) is a key component in producing mRNA with a Cap 1 structure, which is characteristic of mature eukaryotic mRNA. trilinkbiotech.com This "self-like" feature helps to minimize the innate immune response against the mRNA vaccine, a significant hurdle in earlier mRNA technologies. trilinkbiotech.com
In the context of infectious diseases, the use of cap analogues like M7G(3'-OMe-5')pppA(2'-OMe) allows for the rapid development and production of vaccines. trilinkbiotech.com This was prominently demonstrated during the COVID-19 pandemic, where mRNA vaccines utilizing advanced cap structures were developed and deployed with unprecedented speed. trilinkbiotech.com For cancer vaccines, which often rely on eliciting a potent T-cell response against tumor-specific neoantigens, the enhanced protein expression afforded by this cap analogue is particularly beneficial. trilinkbiotech.com By ensuring high levels of antigen production, the vaccine can more effectively prime the immune system to recognize and attack cancer cells. trilinkbiotech.com Research has shown that mRNA-based cancer vaccines can induce strong CD4+ and CD8+ T-cell immunity against vaccine antigens. trilinkbiotech.com
| Application Area | Role of M7G(3'-OMe-5')pppA(2'-OMe) | Key Research Findings |
| Infectious Disease Vaccines | Enhances mRNA stability and translational efficiency, leading to robust antigen production. Mimics a natural Cap 1 structure, reducing immunogenicity of the vaccine vector itself. | Utilized in the development of rapid-response mRNA vaccines. trilinkbiotech.com |
| Cancer Vaccines | Increases the expression of tumor-associated antigens or neoantigens, leading to a more potent anti-tumor immune response. | Personalized neoantigen mRNA vaccines have shown promise in clinical trials by inducing potent neoantigen-specific immune responses. trilinkbiotech.comnih.gov |
Advancements in Gene Therapy and Ex Vivo/In Vivo Protein Production Methodologies
The utility of M7G(3'-OMe-5')pppA(2'-OMe) extends beyond vaccines into the realm of gene therapy and protein replacement therapies. medchemexpress.commedchemexpress.com In these applications, the goal is to deliver a specific mRNA to cells to produce a functional protein that is either missing or defective. The high translational efficiency conferred by this cap analogue is critical for achieving therapeutic levels of the desired protein. medchemexpress.com
For ex vivo applications, where cells are modified outside the body and then reintroduced, using mRNA with an optimal cap structure ensures that the desired protein is robustly expressed in the modified cells. In in vivo approaches, where the mRNA is delivered directly into the body, the stability and high expression levels provided by M7G(3'-OMe-5')pppA(2'-OMe) are essential for the therapeutic effect. trilinkbiotech.com This has significant implications for treating a wide range of genetic disorders.
Integration into Self-Amplifying RNA (saRNA) Systems for Enhanced Expression
Self-amplifying RNA (saRNA) represents a significant advancement in mRNA technology. These larger RNA molecules not only encode the protein of interest but also the machinery for their own replication. This leads to a substantial amplification of the therapeutic or antigenic protein from a small initial dose. The integration of cap analogues like M7G(3'-OMe-5')pppA(2'-OMe) into saRNA systems is a critical area of research. trilinkbiotech.com
The cap structure is essential for the initial translation of the viral replicase from the saRNA, which then drives the amplification process. By using a highly efficient cap analogue, the initial burst of replicase expression can be maximized, leading to a more robust and sustained amplification of the therapeutic RNA. This synergy has the potential to significantly lower the required dose of saRNA, which could lead to improved safety and reduced manufacturing costs.
Role in Fundamental Investigations of RNA Biology and Gene Regulation
Beyond its direct therapeutic applications, M7G(3'-OMe-5')pppA(2'-OMe) is a valuable tool for basic research, enabling a deeper understanding of fundamental RNA-related cellular processes. medchemexpress.commedchemexpress.com
Elucidating Intricate Mechanisms of RNA Processing and Metabolism
The synthesis of mRNA with precisely defined cap structures using analogues like M7G(3'-OMe-5')pppA(2'-OMe) allows researchers to dissect the complex pathways of RNA processing and metabolism. medchemexpress.com By comparing the fate of mRNAs with different cap structures, scientists can investigate the roles of the cap in RNA splicing, nuclear export, and degradation. These studies provide crucial insights into how gene expression is regulated at the post-transcriptional level.
Rational Design of Novel Derivatives and Chemical Modifications for Optimized Functionality
The rational design of novel derivatives of M7G(3'-OMe-5')pppA(2'-OMe) is a burgeoning area of research, driven by the need to precisely control mRNA translation and stability for therapeutic and research applications. The existing 3'-O-methylation on the 7-methylguanosine (B147621) (m7G) and 2'-O-methylation on the adjacent adenosine (B11128) residue are critical modifications that confer significant advantages. nih.govmedchemexpress.com The 3'-O-methylation on the m7G cap, a feature of anti-reverse cap analogs (ARCAs), ensures that the cap is incorporated in the correct orientation during in vitro transcription, leading to the synthesis of fully translatable capped transcripts. glenresearch.comnih.govvwr.com The 2'-O-methylation of the first transcribed nucleotide, creating a Cap 1 structure, is crucial for evading the innate immune response in mammalian cells and enhancing translation efficiency. medchemexpress.com
Building upon this foundation, researchers are exploring further chemical modifications to fine-tune the properties of cap analogs. These modifications primarily target three key areas: the 7-methylguanosine base, the triphosphate bridge, and the ribose moieties.
Modifications to the 7-Methylguanosine (m7G) Moiety: The m7G cap is the primary recognition site for the eukaryotic initiation factor 4E (eIF4E), a key protein in the initiation of translation. nih.gov By modifying the m7G base, it is possible to modulate the binding affinity of the cap analog to eIF4E, thereby influencing the rate of translation initiation. For instance, substitutions at the N7-position with larger benzyl (B1604629) groups have been shown to stabilize the interaction with eIF4E. nih.gov Furthermore, modifications at the N2 position of the m7G can also lead to increased protein expression. nih.gov
Alterations to the Triphosphate Bridge: The triphosphate bridge is susceptible to cleavage by decapping enzymes, which leads to mRNA degradation. To enhance mRNA stability, chemical modifications are being introduced into the triphosphate backbone. A notable example is the substitution of a non-bridging oxygen atom with a sulfur atom to create a phosphorothioate (B77711) linkage. nih.gov This modification has been demonstrated to increase the resistance of the cap analog to decapping enzymes and, in some cases, enhance translational efficiency.
The following table summarizes key research findings on the impact of different chemical modifications on cap analog functionality:
| Modification Location | Type of Modification | Observed Effect on Functionality | Reference |
| 7-Methylguanosine (N7-position) | Substitution with benzyl derivatives | Stabilized interaction with eIF4E | nih.gov |
| 7-Methylguanosine (N2-position) | Chemical modifications | Up to 2-fold increased protein expression in HEK293 cells | nih.gov |
| Triphosphate Bridge | Phosphorothioate substitution | Increased resistance to decapping enzymes, enhanced translation | nih.gov |
| Ribose Moiety (Adenosine) | N6-methylation (m6A) | Modulates mRNA stability and translation | vwr.com |
These examples underscore the potential for the rational design of novel M7G(3'-OMe-5')pppA(2'-OMe) derivatives with tailored functionalities for specific applications in protein production, gene therapy, and vaccine development. medchemexpress.com
Integration with Advanced Nucleic Acid Engineering Technologies (e.g., CRISPR/Cas9 Genome Editing Applications)
The integration of M7G(3'-OMe-5')pppA(2'-OMe) and its derivatives with advanced nucleic acid engineering technologies, particularly the CRISPR/Cas9 system, represents a promising, albeit still nascent, area of research. The CRISPR/Cas9 system relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus for editing. The efficiency and specificity of this process can be significantly influenced by the stability and integrity of the gRNA.
Currently, much of the focus in enhancing CRISPR/Cas9 technology involves the chemical modification of the gRNA itself to improve its stability and reduce off-target effects. However, the use of cap analogs like M7G(3'-OMe-5')pppA(2'-OMe) for the in vitro transcription of gRNAs is an area with potential for exploration. Capping the gRNA could theoretically enhance its stability within the cell, leading to more persistent Cas9-gRNA complexes and potentially higher editing efficiencies.
Future research may focus on the systematic evaluation of different cap analogs, including novel derivatives of M7G(3'-OMe-5')pppA(2'-OMe), in the in vitro synthesis of both gRNAs and Cas9 mRNA. Such studies would aim to determine the optimal cap structure for maximizing the efficacy and precision of CRISPR/Cas9-mediated genome editing.
Q & A
Q. What metrics are essential for evaluating the translational fidelity of M7G(3'-OMe-5')pppA(2'-OMe)-capped mRNA in ribosome profiling studies?
- Methodological Answer : Calculate ribosome density (reads per kilobase per million, RPKM) and frame-shift ratios. Compare with unmodified cap analogs to assess reading frame maintenance. Tools like RiboSeqR or Plastid facilitate analysis .
Experimental Design Challenges
Q. How can researchers ensure reproducibility when scaling up M7G(3'-OMe-5')pppA(2'-OMe)-capped mRNA production for preclinical studies?
Q. What controls are necessary to confirm that biological effects are attributable to the cap analog and not mRNA secondary structure?
- Methodological Answer : Include mRNAs with identical sequences but different cap analogs (e.g., ARCA or uncapped). Use circular dichroism (CD) spectroscopy or SHAPE-MaP to assess secondary structure .
Tables for Reference
Table 1 : Key Structural Modifications and Their Functional Impacts
| Modification | Functional Impact | Validation Method |
|---|---|---|
| 3'-O-Me on guanosine | Blocks RNA sensors (e.g., MDA5) | IFN-β ELISA |
| 2'-O-Me on adenosine | Reduces RNase L cleavage | Ribosome profiling |
Table 2 : Common Pitfalls in Capping Efficiency Analysis
| Pitfall | Solution | Reference |
|---|---|---|
| Incomplete RNase H digestion | Optimize enzyme:RNA ratio and incubation time | |
| Cap analog degradation | Store at -20°C in anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
